molecular formula C18H13F6S2Sb B12748301 Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) CAS No. 101200-58-2

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)

Cat. No.: B12748301
CAS No.: 101200-58-2
M. Wt: 529.2 g/mol
InChI Key: ATBZXGMQGJLCRE-UHFFFAOYSA-H
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Description

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosulfur compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with phenyl groups under specific conditions. The reaction is often carried out in the presence of hexafluoroantimonate as a counterion to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent thianthrene compound.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules.

Biology

In biology, this compound may be used in studies involving sulfur-containing biomolecules. Its interactions with biological systems can provide insights into the role of sulfur in biological processes.

Medicine

In medicine, Thianthrenium derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to interact with specific molecular targets in the body.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through its sulfur and phenyl groups. These interactions can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thianthrene: The parent compound of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-).

    Phenylthianthrene: A similar compound with a phenyl group attached to thianthrene.

    Hexafluoroantimonate Salts: Other compounds containing hexafluoroantimonate as a counterion.

Uniqueness

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific combination of sulfur, phenyl, and hexafluoroantimonate components

Properties

CAS No.

101200-58-2

Molecular Formula

C18H13F6S2Sb

Molecular Weight

529.2 g/mol

IUPAC Name

hexafluoroantimony(1-);5-phenylthianthren-5-ium

InChI

InChI=1S/C18H13S2.6FH.Sb/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;;;;;;;/h1-13H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

ATBZXGMQGJLCRE-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

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